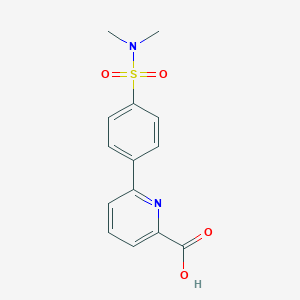
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that belongs to the class of organic compounds known as picolinates. It is an aromatic heterocyclic compound that has a molecular formula of C10H11NO4S. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. 6-DMPPA is a white to off-white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to act as a catalyst in the reaction of organic substrates, promoting the formation of the desired product. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% may also act as a ligand, binding to the active sites of enzymes and other proteins, thereby modulating their activity.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to have no direct biochemical or physiological effects. However, it may affect the activity of enzymes and other proteins by binding to their active sites, thereby modulating their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ease of synthesis. The reaction is typically conducted at room temperature, and yields a white crystalline solid. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is soluble in organic solvents, which makes it easy to handle and store. The main limitation of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is that it is not very stable, and is prone to decomposition in the presence of light and heat.
Direcciones Futuras
There are a number of potential future directions for research involving 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include exploring its use as a reagent in the synthesis of peptides and peptidomimetics, investigating its potential as a ligand for enzymes and other proteins, and studying its effects on the activity of enzymes and other proteins. In addition, further research could be conducted to explore the potential of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as an intermediate in the synthesis of drugs, pesticides, and dyes. Finally, further research could be conducted to improve the stability of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%, thus enabling it to be used in a wider range of applications.
Métodos De Síntesis
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol with picolinic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature, and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various biologically active compounds, including antimicrobial agents, antitumor agents, and inhibitors of the enzyme cyclooxygenase-2. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used as a reagent in the synthesis of peptides and peptidomimetics.
Propiedades
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQPWMESFCSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

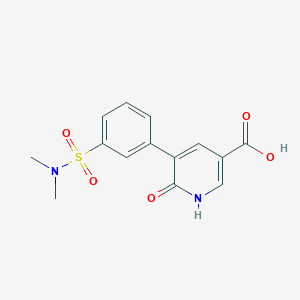

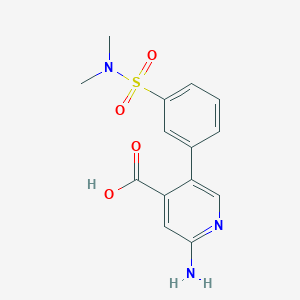
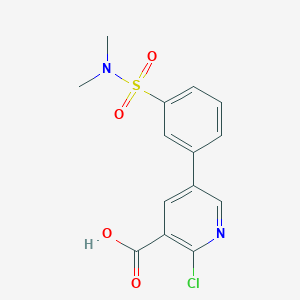
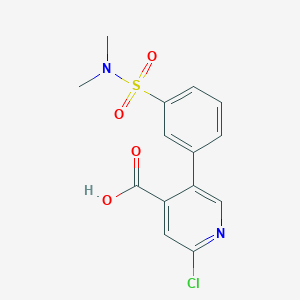
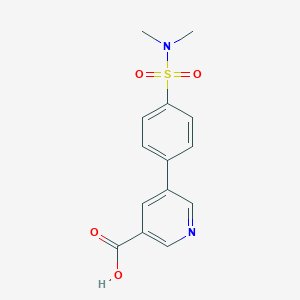

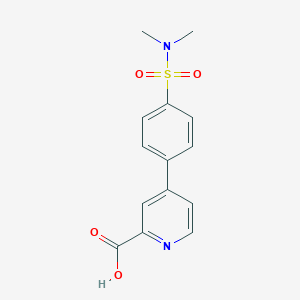



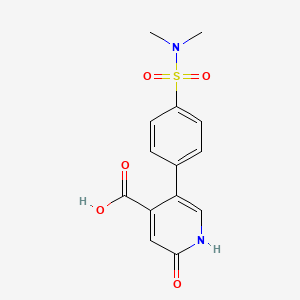
![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)